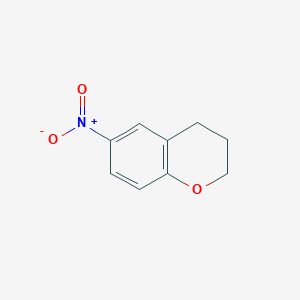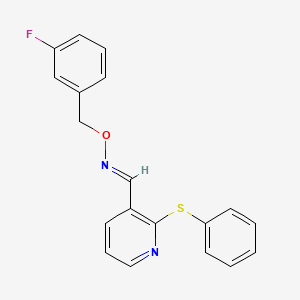
4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic compound that has been of great interest in the scientific community due to its potential therapeutic applications. This compound is also known as AZD-9291, and it has been developed as a third-generation epidermal growth factor receptor (EGFR) inhibitor.
Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the formation of heterocyclic compounds. Its structure, featuring both azetidine and pyran rings, makes it a versatile intermediate for constructing complex molecules. It can undergo various reactions, including nucleophilic substitution and electrophilic addition, to yield a wide array of derivatives with potential biological activity .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives are explored for their therapeutic potential. The azetidine moiety, in particular, is a key pharmacophore in drug design due to its mimicry of the four-membered ring structure of many bioactive peptides .
Pharmacology
The compound’s derivatives have been investigated for their affinity to biological targets, such as receptors and enzymes. This is crucial in the development of new drugs, where the modulation of specific biological pathways can lead to therapeutic effects .
Biochemistry
In biochemistry, the compound serves as a building block for studying enzyme-substrate interactions. Its structural features allow for the exploration of binding dynamics and the development of enzyme inhibitors, which can be used to regulate metabolic pathways .
Materials Science
The compound’s derivatives could potentially be used in materials science, particularly in the development of new polymers or coatings. The presence of reactive functional groups allows for cross-linking, which can enhance the material properties such as durability and resistance to environmental factors .
Antimicrobial Research
Research into antimicrobial properties of derivatives of this compound has shown promise. The ability to disrupt bacterial cell walls or inhibit fungal growth makes these derivatives candidates for new antimicrobial agents .
Metabolic Studies
The compound is used in studies related to metabolic diseases, such as nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma. It helps in understanding the lipid synthesis and signaling pathways involved in these conditions .
Heterocyclic Chemistry
As a heterocyclic compound, it is significant in the study of heterocyclic chemistry. The compound’s structure is conducive to chemical modifications, making it an excellent model for studying the properties and reactivity of heterocycles .
properties
IUPAC Name |
4-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12-7-14(9-18(21)23-12)24-15-10-19(11-15)17(20)8-13-5-3-4-6-16(13)22-2/h3-7,9,15H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSBJJQTUDPPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)
![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2949809.png)
![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)
![4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2949812.png)

![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2949814.png)
![5-[1-(2-Chloro-5-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2949816.png)
![3,4-difluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2949819.png)
![1-Diethoxyphosphinothioyl-2-[3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B2949820.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2949822.png)
